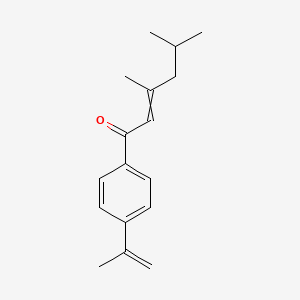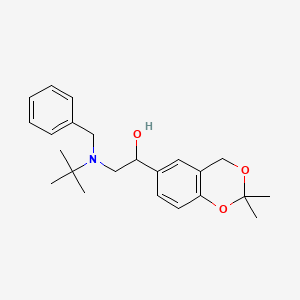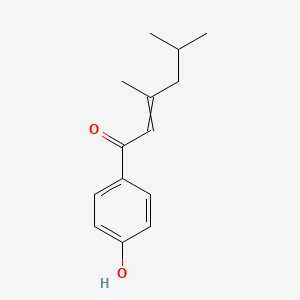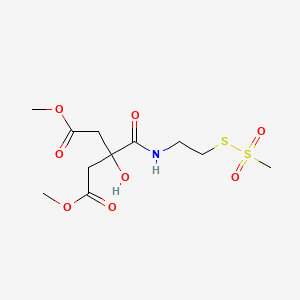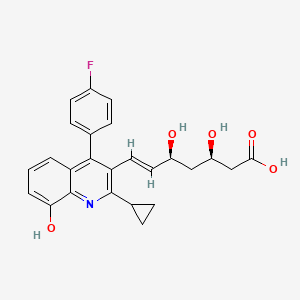
8-Hydroxy Pitavastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Pitavastatin is a derivative of Pitavastatin, a member of the statin class of medications primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Statins, including Pitavastatin, function by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Pitavastatin involves multiple steps, starting from the basic structure of Pitavastatin. The hydroxylation at the 8th position can be achieved through specific chemical reactions, often involving the use of oxidizing agents under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:
Formation of the core structure: This involves the synthesis of the quinoline ring system, which is a key component of Pitavastatin.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy Pitavastatin can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of additional hydroxyl or ketone groups.
Reduction: Reduction reactions can convert ketone or aldehyde groups back to alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while substitution could introduce halogenated or other functionalized derivatives .
Scientific Research Applications
8-Hydroxy Pitavastatin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of statins.
Biology: Investigated for its potential effects on cellular cholesterol metabolism and its interactions with biological membranes.
Medicine: Explored for its potential to provide enhanced cholesterol-lowering effects with reduced side effects compared to other statins.
Industry: Potential use in the development of new pharmaceutical formulations and as a reference compound in analytical methods
Mechanism of Action
8-Hydroxy Pitavastatin, like Pitavastatin, inhibits the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. Additionally, it may have pleiotropic effects, such as improving endothelial function and reducing inflammation .
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Pravastatin
- Fluvastatin
Comparison: 8-Hydroxy Pitavastatin is unique due to the hydroxyl group at the 8th position, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. For instance, it may have a different metabolic profile, potentially leading to fewer drug-drug interactions and a lower risk of side effects such as muscle pain and liver toxicity .
Properties
IUPAC Name |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCMMKZXJAJMB-NDZBKKTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224320-09-6 |
Source


|
| Record name | (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl)-3,5-dihydroxy-6-heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224320096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5S,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-8-HYDROXY-3-QUINOLINYL)-3,5-DIHYDROXY-6-HEPTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7V5ZBK9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/new.no-structure.jpg)
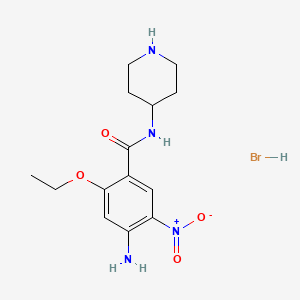
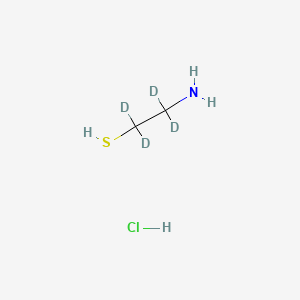
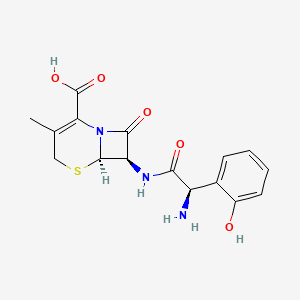
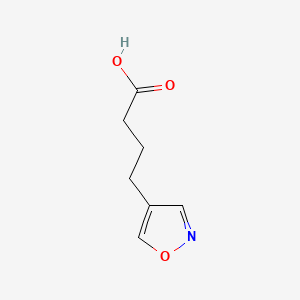
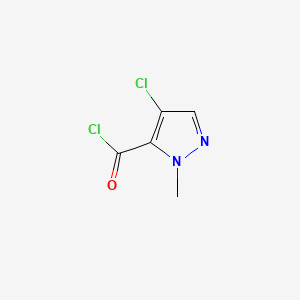
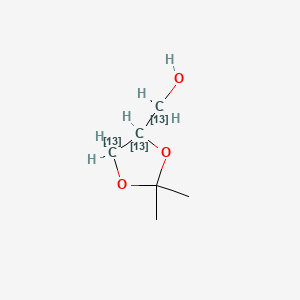
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
